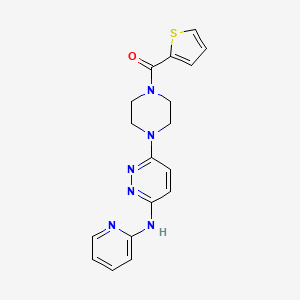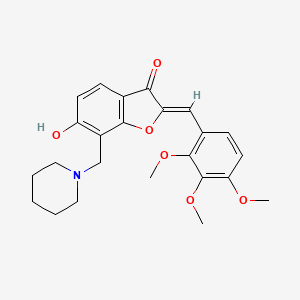
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of pyridazine, piperazine, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinyl intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazine ring.
Attachment of the piperazine ring: The pyridazinyl intermediate can then be reacted with piperazine under suitable conditions, such as in the presence of a base and a solvent like ethanol.
Incorporation of the thiophene moiety: The final step might involve the reaction of the piperazinyl intermediate with a thiophene derivative, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the pyridazine or pyridine rings, potentially leading to dihydropyridazine or dihydropyridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridazine, pyridine, or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(benzofuran-2-yl)methanone: Similar structure but with a benzofuran ring.
Uniqueness
The uniqueness of (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
特性
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-18(14-4-3-13-26-14)24-11-9-23(10-12-24)17-7-6-16(21-22-17)20-15-5-1-2-8-19-15/h1-8,13H,9-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKOJJLAGZRYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2442982.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2442986.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2442989.png)
![N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2442992.png)

![N,N-dimethyl-2-(3-(3-(trifluoromethyl)phenyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2442994.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2442995.png)

![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate](/img/structure/B2443000.png)
![6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443001.png)


